molecular formula C24H25N5O B3717169 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one

Cat. No.: B3717169
M. Wt: 399.5 g/mol
InChI Key: YWWKZSVADDXBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines quinazoline and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of Quinazoline Moiety: The synthesis begins with the preparation of the quinazoline core. This can be achieved by reacting 2-aminobenzoic acid derivatives with appropriate reagents to form the quinazoline ring.

    Introduction of Pyrimidine Moiety: The next step involves the introduction of the pyrimidine ring. This can be done by reacting the quinazoline intermediate with suitable pyrimidine precursors under controlled conditions.

    Final Coupling: The final step involves coupling the quinazoline and pyrimidine moieties to form the desired compound. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles and electrophiles under suitable conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Chemical Biology: It is used in chemical biology research to probe and manipulate biological systems.

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
  • 4(3H)-quinazolinone derivatives

Uniqueness

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one is unique due to its specific combination of quinazoline and pyrimidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-5-17-10-11-21-19(12-17)15(3)25-23(27-21)29-24-26-16(4)20(22(30)28-24)13-18-8-6-14(2)7-9-18/h6-12H,5,13H2,1-4H3,(H2,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWKZSVADDXBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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